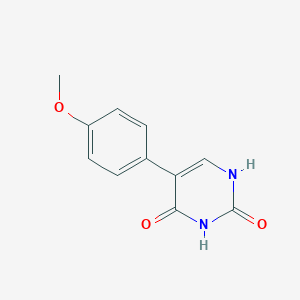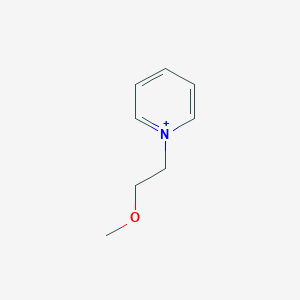
1-(2-Methoxyethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)pyridinium (MEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a simple process and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)pyridinium is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-(2-Methoxyethyl)pyridinium has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the apoptosis of cancer cells.
Biochemische Und Physiologische Effekte
1-(2-Methoxyethyl)pyridinium has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. 1-(2-Methoxyethyl)pyridinium has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyethyl)pyridinium has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to its use. 1-(2-Methoxyethyl)pyridinium is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxyethyl)pyridinium. One potential area of study is its use as a drug delivery system. 1-(2-Methoxyethyl)pyridinium has been shown to be a good candidate for encapsulating drugs due to its ability to form stable complexes with various molecules. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment and inflammation. Finally, there is a need for more studies on the toxicity and potential side effects of 1-(2-Methoxyethyl)pyridinium.
Conclusion
In conclusion, 1-(2-Methoxyethyl)pyridinium is a promising chemical compound with potential applications in various fields, including biomedical research, material science, and organic synthesis. Its easy synthesis method, promising results in several studies, and potential as an anti-inflammatory and anti-cancer agent make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
1-(2-Methoxyethyl)pyridinium is synthesized through a one-pot reaction of 2-methoxyethanol and pyridine in the presence of a catalyst. The reaction is carried out at room temperature and yields a white solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)pyridinium has been extensively studied for its potential applications in various fields, including biomedical research, material science, and organic synthesis. In biomedical research, 1-(2-Methoxyethyl)pyridinium has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
125713-87-3 |
|---|---|
Produktname |
1-(2-Methoxyethyl)pyridinium |
Molekularformel |
C8H12NO+ |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)pyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1 |
InChI-Schlüssel |
LRIRIDOBYDUIQB-UHFFFAOYSA-N |
SMILES |
COCC[N+]1=CC=CC=C1 |
Kanonische SMILES |
COCC[N+]1=CC=CC=C1 |
Synonyme |
1-(2-methoxyethyl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



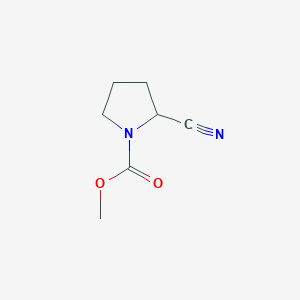
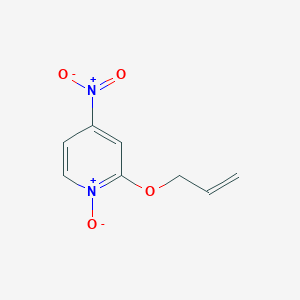
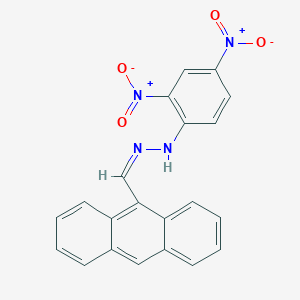
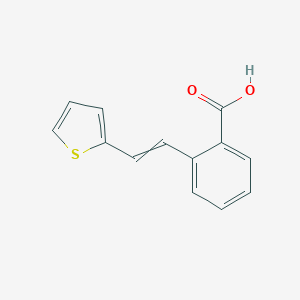
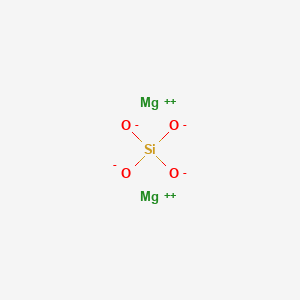
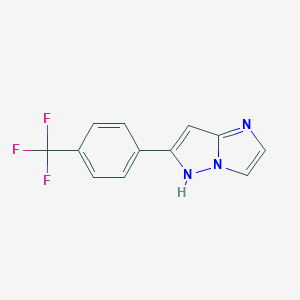
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
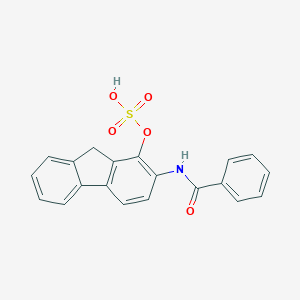

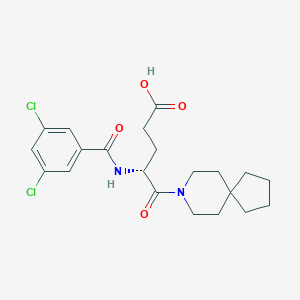
![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
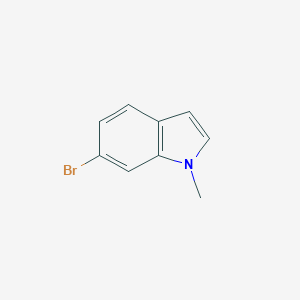
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
